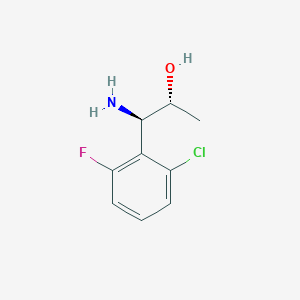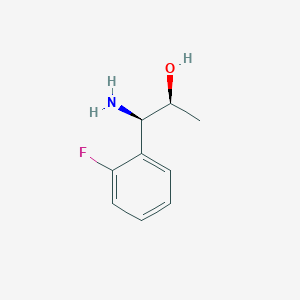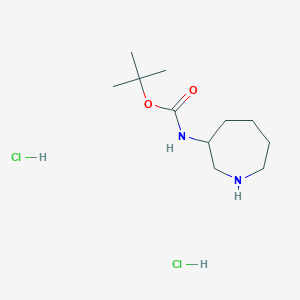
4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group, a methylthio group, and a thiophen-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene, methyl iodide, and pyrimidine derivatives.
Formation of Intermediates: The thiophene ring is functionalized with a methyl group and a methylthio group through a series of reactions involving halogenation and nucleophilic substitution.
Cyclization: The functionalized thiophene is then subjected to cyclization reactions with pyrimidine derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing purification techniques such as recrystallization and chromatography to obtain the final product.
化学反应分析
Types of Reactions
4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiol Derivatives: Formed through reduction reactions.
Substituted Pyrimidines: Formed through substitution reactions.
科学研究应用
4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functionalized polymers.
作用机制
The mechanism of action of 4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
2-Acetyl-4-methylthiophene: A related compound with a similar thiophene structure.
4-Methyl-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid: Another pyrimidine derivative with a thiophene ring.
Uniqueness
4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with both methylthio and thiophen-2-yl groups makes it a valuable compound for various applications.
属性
分子式 |
C10H10N2S2 |
|---|---|
分子量 |
222.3 g/mol |
IUPAC 名称 |
4-methyl-2-methylsulfanyl-6-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C10H10N2S2/c1-7-6-8(9-4-3-5-14-9)12-10(11-7)13-2/h3-6H,1-2H3 |
InChI 键 |
DWPKJEXPMMWOHS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)SC)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cis-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole](/img/structure/B13049849.png)







![(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13049924.png)

![(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049929.png)


